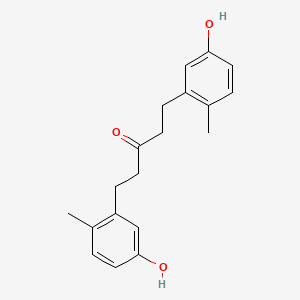

1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one

Overview

Description

1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one is an organic compound with the molecular formula C({19})H({22})O(_{3}) It is characterized by two hydroxy groups and two methylphenyl groups attached to a pentan-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one can be synthesized through a multi-step organic synthesis process. One common method involves the following steps:

Aldol Condensation: The initial step involves the aldol condensation of 5-hydroxy-2-methylbenzaldehyde with acetone under basic conditions to form an intermediate.

Hydrogenation: The intermediate is then subjected to hydrogenation to reduce the double bonds, forming the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of 1,5-bis(5-oxo-2-methylphenyl)pentan-3-one.

Reduction: Formation of 1,5-bis(5-hydroxy-2-methylphenyl)pentan-3-ol.

Substitution: Formation of 1,5-bis(5-alkoxy-2-methylphenyl)pentan-3-one or 1,5-bis(5-acetoxy-2-methylphenyl)pentan-3-one.

Scientific Research Applications

1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,5-bis(5-hydroxy-2-methylphenyl)pentan-3-one involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

1,5-Bis(4-hydroxyphenyl)pentan-3-one: Similar structure but lacks the methyl groups, which can affect its reactivity and biological activity.

1,5-Bis(5-hydroxy-2-ethylphenyl)pentan-3-one: Contains ethyl groups instead of methyl groups, leading to different steric and electronic effects.

Uniqueness

1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one is unique due to the presence of both hydroxy and methyl groups, which confer distinct chemical and biological properties

Biological Activity

1,5-Bis(5-hydroxy-2-methylphenyl)pentan-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, also known as a chalcone derivative, has the following chemical structure:

- Molecular Formula : C17H18O3

- Molecular Weight : 286.33 g/mol

The compound features two hydroxymethyl groups and a pentanone backbone, contributing to its biological activity.

Antioxidant Properties

Chalcones are known for their antioxidant capabilities. Research indicates that this compound exhibits significant free radical scavenging activity. This property is crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

Studies have demonstrated that chalcone derivatives exhibit antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Salmonella enterica | 64 µg/mL |

These findings suggest potential applications in treating bacterial infections .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in the context of chronic inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymes : The compound inhibits cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

- Antioxidant Activity : It scavenges reactive oxygen species (ROS), mitigating oxidative damage to cells.

- Modulation of Signaling Pathways : The compound affects NF-kB signaling pathways, which are crucial in inflammation and immune responses .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various chalcone derivatives, including this compound. The results indicated that this compound induces apoptosis in cancer cell lines by activating caspase pathways .

Pharmacokinetic Profile

Research into the pharmacokinetics of this compound showed favorable absorption characteristics in animal models. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | 45% |

| Half-life | 2 hours |

| Volume of distribution | 1.8 L/kg |

These results suggest that the compound could be developed for therapeutic use with manageable dosing regimens .

Properties

IUPAC Name |

1,5-bis(5-hydroxy-2-methylphenyl)pentan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-13-3-7-18(21)11-15(13)5-9-17(20)10-6-16-12-19(22)8-4-14(16)2/h3-4,7-8,11-12,21-22H,5-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSGJKMKNAOSMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)CCC(=O)CCC2=C(C=CC(=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.